molecular formula C21H18N2O5S2 B2436318 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797964-43-2

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2436318
CAS No.: 1797964-43-2
M. Wt: 442.5
InChI Key: RPZZDQXORMTWFL-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-19-6-3-13-10-16(11-14-7-8-23(19)20(13)14)30(26,27)22-12-15-4-5-18(29-15)21(25)17-2-1-9-28-17/h1-2,4-5,9-11,22H,3,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZZDQXORMTWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that combines elements from various pharmacologically active classes. Its structure suggests potential biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

Structural Overview

The compound features:

  • Furan and Thiophene Moieties : Known for their roles in enhancing biological activity.
  • Pyrroloquinoline Framework : Associated with various therapeutic effects.
  • Sulfonamide Group : Often linked to antibacterial activity.

Antibacterial Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit significant antibacterial properties. For instance:

  • Thiosemicarbazone Derivatives : Related compounds have shown remarkable antibacterial activity against strains such as Staphylococcus aureus and Candida albicans, with MIC values as low as 1 μg/mL for certain derivatives .

Table 1 summarizes the antibacterial activities of related compounds:

CompoundMIC (μg/mL)Target Organism
5-nitro-furan-2-carbaldehyde5Candida albicans
5-(furan-2-carbonyl)thiosemicarbazone1Staphylococcus aureus
N-(4-methyl-thiophen-2-yl) sulfonamide10Escherichia coli

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar structures:

  • Cytotoxicity Assays : Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines. For instance, thiosemicarbazones showed IC50 values ranging from 13.36 μM to over 372.34 μM against different tumor cell lines .

Table 2 presents the cytotoxic effects of related compounds:

CompoundIC50 (μM)Cell Line
Thiosemicarbazone Derivative13.36HuTu80 (colorectal cancer)
Furan-based Compound27.73LNCaP (prostate cancer)
Pyrroloquinoline Analog34.84A549 (lung cancer)

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been explored:

  • In Vivo Studies : Certain thiophene derivatives have shown pronounced anti-inflammatory effects in animal models, suggesting that the incorporation of thiophene into drug design can enhance therapeutic efficacy .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase.
  • Interference with DNA Synthesis : The pyrroloquinoline structure may interact with DNA or RNA synthesis pathways in cancer cells.
  • Radical Scavenging Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • A study demonstrated significant antibacterial efficacy against multi-drug resistant strains using derivatives similar to the target compound .
  • Another investigation into its anticancer properties revealed that modifications in the furan and thiophene moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Structural Overview

The compound features several notable components:

  • Furan and Thiophene Moieties : Known for enhancing biological activity.
  • Pyrroloquinoline Framework : Associated with various therapeutic effects.
  • Sulfonamide Group : Often linked to antibacterial activity.

The biological activity of this compound has been investigated extensively, focusing on its antibacterial , anticancer , and anti-inflammatory properties.

Antibacterial Activity

Compounds containing furan and thiophene derivatives have demonstrated significant antibacterial properties. Recent studies indicate that related compounds exhibit remarkable efficacy against various bacterial strains.

Table 1: Antibacterial Activities of Related Compounds

CompoundMIC (μg/mL)Target Organism
5-nitro-furan-2-carbaldehyde5Candida albicans
5-(furan-2-carbonyl)thiosemicarbazone1Staphylococcus aureus
N-(4-methyl-thiophen-2-yl) sulfonamide10Escherichia coli

Research indicates that the sulfonamide group inhibits bacterial dihydropteroate synthase, contributing to its antibacterial effects.

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar structures. Cytotoxicity assays have revealed that compounds with similar frameworks can exhibit significant cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects of Related Compounds

CompoundIC50 (μM)Cell Line
Thiosemicarbazone Derivative13.36HuTu80 (colorectal cancer)
Furan-based Compound27.73LNCaP (prostate cancer)
Pyrroloquinoline Analog34.84A549 (lung cancer)

The anticancer activity may be attributed to the interference with DNA synthesis pathways in cancer cells and the ability to scavenge free radicals.

Anti-inflammatory Activity

In vivo studies have shown that certain thiophene derivatives possess pronounced anti-inflammatory effects. The incorporation of thiophene into drug design can enhance therapeutic efficacy.

Case Studies

Recent investigations have highlighted the potential applications of this compound in therapeutic settings:

  • A study demonstrated significant antibacterial efficacy against multi-drug resistant strains using derivatives similar to the target compound.
  • Another investigation revealed that modifications in the furan and thiophene moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Preparation Methods

Synthesis of the Pyrroloquinoline Sulfonamide Core

The pyrrolo[3,2,1-ij]quinoline scaffold is constructed via a Friedländer annulation, a well-established method for quinoline synthesis. Recent advancements in nanocatalysis have improved the efficiency of this reaction.

Friedländer Annulation Using Iron-Based Nanocatalysts

Iron oxide nanocatalysts (e.g., Fe₃O₄@SiO₂/isoniazid/Cu(II)) enable the condensation of α-methylene ketones with 2-aminoaryl ketones under mild conditions (60°C, ethanol solvent). For the pyrroloquinoline core, cyclic β-diketones like dimedone (5,5-dimethylcyclohexane-1,3-dione) are reacted with 2-aminobenzophenone derivatives. The nanocatalyst facilitates intramolecular cyclization and dehydration, yielding the tetracyclic pyrroloquinoline framework in 68–96% yield.

Sulfonation at the C-8 Position

Direct sulfonation of the quinoline core is achieved using chlorosulfonic acid in dichloromethane at 0–5°C. Subsequent amination with aqueous ammonia or a primary amine introduces the sulfonamide group. Optimization studies indicate that electron-deficient quinolines undergo sulfonation preferentially at the C-8 position due to para-directing effects.

Table 1: Conditions for Pyrroloquinoline Sulfonamide Synthesis
Step Reactants Catalyst/Reagent Conditions Yield
Friedländer Annulation Dimedone, 2-aminobenzophenone Fe₃O₄@SiO₂/Cu(II) 60°C, ethanol, 2 h 85–92%
Sulfonation Chlorosulfonic acid 0–5°C, DCM, 4 h 70–78%
Amination NH₃ (aq.) RT, 12 h 90–95%

Functionalization of the Thiophene-Furan Moiety

The 5-(furan-2-carbonyl)thiophene-2-ylmethyl group is synthesized via sequential cross-coupling and acylation reactions.

Negishi Coupling for Thiophene Intermediate

A Negishi coupling reaction between thiophene-2-zinc bromide and 4-bromobenzaldehyde generates 2-(4-formylphenyl)thiophene. This intermediate is subsequently reduced to 2-(4-hydroxymethylphenyl)thiophene using NaBH₄ in methanol.

Final Coupling of the Pyrroloquinoline and Thiophene-Furan Components

The sulfonamide group of the pyrroloquinoline core is alkylated with 5-(furan-2-carbonyl)thiophene-2-ylmethanamine under Mitsunobu conditions or via nucleophilic substitution.

Mitsunobu Reaction

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the sulfonamide nitrogen attacks the bromomethyl group of the thiophene-furan intermediate in anhydrous THF. This method affords the final compound in 60–70% yield.

Nucleophilic Substitution

Alternatively, the bromomethyl-thiophene derivative reacts with the pyrroloquinoline sulfonamide in the presence of K₂CO₃ and DMF at 50°C. This one-pot method simplifies purification but requires longer reaction times (12–24 h).

Table 3: Coupling Reaction Optimization
Method Conditions Catalyst/Base Yield
Mitsunobu PPh₃, DEAD, THF, RT, 6 h 60–70%
Nucleophilic Substitution K₂CO₃, DMF, 50°C, 24 h 55–65%

Mechanistic Insights and Challenges

Role of Nanocatalysts in Cyclization

Iron-based nanocatalysts enhance the Friedländer annulation by providing Lewis acid sites (Fe³⁺) for carbonyl activation and Lewis base sites (O²⁻) for α-methylene deprotonation. This dual functionality accelerates imine formation and cyclization.

Regioselectivity in Sulfonation

Sulfonation at the C-8 position is favored due to the electron-withdrawing effect of the pyrrolo nitrogen, which directs electrophilic substitution to the para position. Competing sulfonation at C-6 is minimized by controlling reaction temperature and stoichiometry.

Stability of the Furan Moiety

The furan-2-carbonyl group is susceptible to ring-opening under strongly acidic or basic conditions. Careful pH control during acylation and coupling steps is critical to preserve structural integrity.

Q & A

Basic: What are the critical synthetic challenges and strategies for constructing the fused pyrrolo[3,2,1-ij]quinoline core in this compound?

Methodological Answer:
The pyrrolo[3,2,1-ij]quinoline scaffold requires multi-step synthesis, often starting with cyclization reactions between substituted anilines and cyclic ketones. Key steps include:

  • Mannich reaction for forming the tetrahydroquinoline backbone under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side products .
  • Sulfonamide coupling at the 8-position using chlorosulfonic acid derivatives, requiring anhydrous conditions and catalysts like pyridine to enhance reactivity .
  • Thiophene-furan integration via nucleophilic substitution, with solvent choice (e.g., DMF or THF) critical for regioselectivity .
    Analytical Validation:
  • Intermediate purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .

Basic: How is the stereochemical integrity of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline system maintained during synthesis?

Methodological Answer:

  • Chiral auxiliaries or catalysts (e.g., L-proline derivatives) are employed during cyclization to enforce desired stereochemistry .
  • Low-temperature crystallography (X-ray or NOESY NMR) is used to confirm spatial arrangement of substituents, particularly at the 4-oxo and sulfonamide positions .
  • Kinetic vs. thermodynamic control : Reaction time and temperature are optimized to favor the most stable diastereomer, with yields monitored via LC-MS .

Advanced: How can researchers resolve contradictions in biological activity data across in vitro and in vivo models for this compound?

Methodological Answer:

  • Metabolic stability assays : Compare hepatic microsome stability (human vs. rodent) to identify species-specific degradation pathways .
  • Plasma protein binding studies : Use equilibrium dialysis to assess free drug concentration discrepancies .
  • Dosage optimization : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve bioavailability in vivo .

Advanced: What computational strategies are effective for predicting the binding affinity of this sulfonamide derivative to kinase targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding with the sulfonamide group and π-π stacking with the furan-thiophene moiety .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the pyrroloquinoline core .
  • QSAR models : Train on datasets of similar sulfonamides to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How to address low yields in the final sulfonamide coupling step?

Methodological Answer:

Factor Optimization Strategy Evidence
Solvent Switch from DCM to DMAc for better sulfonyl chloride solubility .
Catalyst Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
Temperature Reduce from 25°C to 0°C to minimize hydrolysis .
Workup Precipitate product via pH adjustment (pH 2–3) to isolate sulfonamide .

Basic: What spectroscopic techniques are most reliable for characterizing the furan-thiophene conjugate?

Methodological Answer:

  • FT-IR : Detect carbonyl stretching (C=O) of the furan-2-carbonyl group at ~1680 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .
  • ¹H NMR : Identify thiophene protons as doublets (δ 7.2–7.5 ppm) and furan protons as a triplet (δ 6.4–6.6 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-TOF .

Advanced: How to analyze discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • Orthogonal methods : Combine HPLC-DAD (for organic impurities) with ion chromatography (for inorganic salts) .
  • Thermogravimetric analysis (TGA) : Detect residual solvents not captured by HPLC, such as high-boiling-point DMF .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to validate purity independently .

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